molecular formula C12H26N2 B13253040 2-Tert-butyl-1-(2-methylpropyl)piperazine CAS No. 1341870-17-4

2-Tert-butyl-1-(2-methylpropyl)piperazine

Cat. No.: B13253040
CAS No.: 1341870-17-4
M. Wt: 198.35 g/mol
InChI Key: FQQCAKKOPAQACJ-UHFFFAOYSA-N
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Description

2-Tert-butyl-1-(2-methylpropyl)piperazine is an organic compound with the molecular formula C12H26N2 It is a derivative of piperazine, a heterocyclic amine, and features a tert-butyl group and a 2-methylpropyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-(2-methylpropyl)piperazine typically involves the reaction of piperazine with tert-butyl chloride and 2-methylpropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-(2-methylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are commonly employed.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives depending on the reagents used.

Scientific Research Applications

2-Tert-butyl-1-(2-methylpropyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-(2-methylpropyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Tert-butyl-4-(2-methylpropyl)piperazine
  • 2-Tert-butyl-1-(2-ethylpropyl)piperazine
  • 1-Tert-butyl-2-(2-methylpropyl)piperazine

Uniqueness

2-Tert-butyl-1-(2-methylpropyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1341870-17-4

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

2-tert-butyl-1-(2-methylpropyl)piperazine

InChI

InChI=1S/C12H26N2/c1-10(2)9-14-7-6-13-8-11(14)12(3,4)5/h10-11,13H,6-9H2,1-5H3

InChI Key

FQQCAKKOPAQACJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCNCC1C(C)(C)C

Origin of Product

United States

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